[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid
Description
Historical Development and Discovery Context
The synthesis of this compound is rooted in the broader exploration of thiazole derivatives, which gained momentum in the late 20th century. Thiazoles, first identified in natural products like vitamin B1, became a focal point for synthetic modifications due to their diverse bioactivities. The incorporation of methoxy-substituted aryl groups, such as the 3,4-dimethoxyphenyl moiety, emerged as a strategy to enhance pharmacokinetic properties, including solubility and target affinity.
Early iterations of thiazole-acetic acid hybrids, such as 2-amino-4-p-chlorophenylthiazole-5-acetic acid (studied in 1979), demonstrated anti-inflammatory and immunosuppressive activities. These findings catalyzed interest in structurally analogous compounds, leading to the development of this compound. PubChem records indicate its formal registration (CID 2526747) with a molecular weight of 279.31 g/mol, synthesized via Hantzsch-type cyclocondensation reactions. The compound’s creation reflects iterative refinements in thiazole functionalization to optimize bioactivity.
Position within Thiazole Pharmacophore Research
Thiazoles are privileged scaffolds in medicinal chemistry due to their electronic diversity and capacity to engage in hydrogen bonding and π-π interactions. The 1,3-thiazole ring in this compound serves as a rigid planar structure, while the acetic acid side chain enhances water solubility and facilitates derivatization (e.g., amidation or esterification). The 3,4-dimethoxyphenyl group contributes electron-donating effects, potentially modulating interactions with enzymatic targets such as kinases or cytochrome P450 isoforms.
Comparative analyses with related structures highlight its uniqueness:
This structural diversity underscores its adaptability in drug design, particularly in antimicrobial and anticancer applications.
Research Significance in Heterocyclic Medicinal Chemistry
The compound exemplifies the principle of molecular hybridization, wherein synergistic pharmacophoric elements are combined to overcome drug resistance and toxicity. The dimethoxyphenyl group, commonly found in natural alkaloids, may enhance blood-brain barrier permeability, while the thiazole-acetic acid core offers metabolic stability. Studies on analogous compounds, such as thiazolyl-pyrazoline hybrids, have demonstrated potent BRAF V600E inhibition (IC₅₀ values < 0.2 μM), suggesting similar potential for this compound in oncology.
Furthermore, its synthetic accessibility via Hantzsch thiazole synthesis—a one-pot reaction between thioamides and α-halo ketones—enables scalable production. This method’s efficiency is critical for structure-activity relationship (SAR) studies, allowing rapid exploration of derivatives.
Current Research Landscape and Knowledge Gaps
Despite its promise, research on this compound remains nascent. A 2024 review on thiazole-based hybrids highlights its absence from recent preclinical studies, indicating a gap in pharmacological validation. Key unanswered questions include:
- Target Identification : Whether the compound interacts with specific oncogenic kinases or microbial enzymes.
- Metabolic Stability : How hepatic metabolism affects its bioavailability, given the methoxy groups’ susceptibility to demethylation.
- Synergistic Combinations : Potential for use in multidrug regimens to mitigate resistance.
Advances in computational modeling and high-throughput screening could accelerate its development, bridging the gap between synthetic feasibility and therapeutic application.
Properties
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-17-10-4-3-8(5-11(10)18-2)13-14-9(7-19-13)6-12(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKGQBQBMPIEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the thiazole ring or the acetic acid moiety, resulting in the formation of various reduced derivatives.
Substitution: The aromatic ring in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
Enzyme Inhibition
Research has identified [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid as a potential inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. These enzymes play crucial roles in tissue remodeling and are implicated in various diseases, including cancer and arthritis. A study published in Bioorganic & Medicinal Chemistry demonstrated that the compound exhibited moderate inhibitory activity against these enzymes, indicating its therapeutic potential for conditions characterized by excessive MMP activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research published in Letters in Drug Design & Discovery indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and antifungal activity against Candida albicans. These findings suggest that this compound could be developed into a broad-spectrum antimicrobial agent.
Case Study 1: MMP Inhibition
In a controlled laboratory setting, researchers tested various concentrations of this compound on cell lines known to express MMPs. The results showed a dose-dependent decrease in MMP activity, supporting the compound's role as a therapeutic candidate for diseases like osteoarthritis where MMPs are overexpressed.
Case Study 2: Antimicrobial Efficacy
Another study assessed the efficacy of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. The compound was tested using standard agar diffusion methods. The results indicated significant zones of inhibition compared to control groups, highlighting its potential as an alternative treatment for infections caused by these pathogens.
Potential in Cosmetic Formulations
There is emerging interest in the use of this compound in cosmetic formulations due to its potential skin benefits. Its anti-inflammatory properties may help in formulating products aimed at treating skin conditions exacerbated by inflammation .
Mechanism of Action
The mechanism of action of [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
Role of Methoxy Groups : The 3,4-dimethoxy substitution enhances antimicrobial activity in thiazole and triazole derivatives, likely due to improved membrane penetration and electron-donating effects .
Impact of Halogen Substituents : Bromine and chlorine increase molecular weight and polarizability but may reduce solubility, limiting bioavailability compared to methoxy groups .
Heterocycle Variations : Replacing thiazole with triazole retains bioactivity if the 3,4-dimethoxy group is preserved, underscoring the substituent’s importance over the core heterocycle .
Biological Activity
[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid (CAS Number: 756858-99-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies.
- Molecular Formula: C₁₃H₁₃NO₄S
- Molecular Weight: 279.31 g/mol
- Storage Conditions: Room temperature
Synthesis
The synthesis of this compound typically involves the condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate, which is then reacted with acetic acid. Common solvents include ethanol or methanol, often in the presence of hydrochloric or sulfuric acid as catalysts.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity
- The compound has shown promising antimicrobial properties against several bacterial strains. In vitro studies indicate minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus and moderate activity against Escherichia coli .
- A study highlighted that derivatives of thiazole compounds similar to this compound displayed significant antibacterial activity with effective inhibition zones .
- Antifungal Activity
-
Anticancer Properties
- In preclinical evaluations, this compound exhibited antiproliferative effects in human cancer cell lines. Notably, it was found to disrupt tubulin polymerization in cancer cells, indicating its potential as a tubulin inhibitor similar to established anticancer agents .
- The compound induced cell cycle arrest in the G2/M phase in certain cancer cell lines .
Table: Summary of Biological Activities
Research Insights
- Antibacterial Study : In vitro tests conducted on various thiazole derivatives indicated that those with structural similarities to this compound had significant antibacterial effects, particularly against gram-positive bacteria .
- Anticancer Evaluation : A study focusing on N,4-diaryl-1,3-thiazole derivatives found that compounds with similar structures exhibited moderate antiproliferative activity and could serve as potential leads for drug development targeting cancer treatments .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing [2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid and its derivatives?
- Methodology : The compound is synthesized via condensation reactions involving 3,4-dimethoxyphenyl precursors with thiazole intermediates. For example, ester derivatives can be prepared by reacting thioacetic acids with chloroacetic acid esters in alkaline media or via esterification with alcohols (e.g., methanol, ethanol) catalyzed by concentrated sulfuric acid .
- Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst) to enhance yield and purity. Thin-layer chromatography (TLC) and recrystallization are critical for verifying product homogeneity .
Q. How are structural and purity characteristics validated for this compound?
- Analytical Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at 1563–1603 cm⁻¹, aromatic C-H bending at 1614–1598 cm⁻¹) .
- ¹H NMR : Confirms substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
- Elemental Analysis : Validates molecular composition (C, H, N, S percentages) .
Q. What preliminary biological screening models are suitable for evaluating its bioactivity?
- Approach : Screen for antimicrobial activity using agar diffusion assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and antifungal assays (e.g., Candida albicans). Compare results to reference compounds like fluconazole .
- Data Interpretation : Activity is often linked to the 3,4-dimethoxyphenyl group, which enhances membrane penetration .
Advanced Research Questions
Q. How do substituent variations (e.g., ester vs. acid forms) impact pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to quantify substituent effects .
Q. What computational tools predict toxicity and pharmacokinetic properties of this compound?
- In Silico Models :
- GUSAR Online : Predicts acute toxicity (LD₅₀) and classifies compounds into toxicity categories .
- SwissADME : Estimates logP, bioavailability, and blood-brain barrier permeability .
Q. How can contradictory data on bioactivity between studies be resolved?
- Case Example : Discrepancies in antimicrobial potency may arise from differences in bacterial strains or assay conditions (e.g., pH, nutrient media).
- Resolution Strategy :
Standardize protocols (CLSI guidelines) for MIC determination.
Validate results across multiple independent labs .
Q. What mechanistic studies elucidate its interaction with enzyme targets?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
